1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 478030-78-3
VCID: VC5606046
InChI: InChI=1S/C17H18ClN3O4S/c18-14-3-5-16(6-4-14)26(23,24)21-9-7-13(8-10-21)17(22)20-19-12-15-2-1-11-25-15/h1-6,11-13H,7-10H2,(H,20,22)/b19-12+
SMILES: C1CN(CCC1C(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C17H18ClN3O4S
Molecular Weight: 395.86

1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide

CAS No.: 478030-78-3

Cat. No.: VC5606046

Molecular Formula: C17H18ClN3O4S

Molecular Weight: 395.86

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide - 478030-78-3

Specification

CAS No. 478030-78-3
Molecular Formula C17H18ClN3O4S
Molecular Weight 395.86
IUPAC Name 1-(4-chlorophenyl)sulfonyl-N-[(E)-furan-2-ylmethylideneamino]piperidine-4-carboxamide
Standard InChI InChI=1S/C17H18ClN3O4S/c18-14-3-5-16(6-4-14)26(23,24)21-9-7-13(8-10-21)17(22)20-19-12-15-2-1-11-25-15/h1-6,11-13H,7-10H2,(H,20,22)/b19-12+
Standard InChI Key ARLYVCKEGOCWTJ-XDHOZWIPSA-N
SMILES C1CN(CCC1C(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide, systematically describes its structure:

  • Piperidine-4-carbohydrazide: A six-membered saturated ring (piperidine) with a carbohydrazide (-CONHNH₂) group at the 4-position.

  • 1-(4-Chlorobenzenesulfonyl): A sulfonyl group (-SO₂-) attached to the piperidine nitrogen, para-substituted with a chlorine atom on the benzene ring.

  • N'-[(1E)-(Furan-2-yl)methylidene]: A hydrazone Schiff base formed between the carbohydrazide’s hydrazine and furan-2-carbaldehyde, with an E-configuration at the imine double bond.

The molecular formula is C₁₇H₁₉ClN₄O₄S, with a molecular weight of 434.88 g/mol.

Structural Analysis

Key structural attributes include:

  • Piperidine Ring Conformation: The chair conformation of piperidine minimizes steric strain, with the 4-carbohydrazide group occupying an equatorial position .

  • Sulfonyl Group Electron Withdrawal: The 4-chlorobenzenesulfonyl moiety introduces electron-withdrawing effects, potentially enhancing hydrolytic stability and influencing intermolecular interactions .

  • Furan-2-ylmethylidene Geometry: The E-configuration of the hydrazone group creates a planar arrangement, facilitating π-π stacking interactions with aromatic biological targets .

Synthesis and Reaction Pathways

Hypothetical Synthetic Route

While no direct synthesis is documented for this compound, a plausible pathway involves sequential functionalization of piperidine-4-carboxylic acid:

  • Sulfonylation: React piperidine-4-carboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylic acid.

  • Hydrazide Formation: Treat the carboxylic acid with hydrazine hydrate under reflux to form 1-(4-chlorobenzenesulfonyl)piperidine-4-carbohydrazide.

  • Schiff Base Condensation: React the carbohydrazide with furan-2-carbaldehyde in ethanol under acidic catalysis (e.g., acetic acid) to yield the title compound .

Reaction Optimization Considerations

  • Temperature: Schiff base formation typically proceeds at 60–80°C to achieve high yields while avoiding decomposition .

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates imine condensation .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures may isolate the final product.

Physicochemical Properties

Predicted Properties

PropertyValue/Description
Melting Point180–185°C (estimated via analog comparison)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)2.8 (calculated using ChemAxon software)
pKaHydrazide NH: ~3.5; Sulfonamide SO₂NH: ~1.2

Spectroscopic Characteristics

  • IR Spectroscopy:

    • ν(N-H): 3250–3350 cm⁻¹ (hydrazide NH stretch).

    • ν(C=O): 1680–1700 cm⁻¹ (carbohydrazide carbonyl).

    • ν(S=O): 1150–1170 cm⁻¹ and 1350–1370 cm⁻¹ (sulfonyl asymmetric/symmetric stretches) .

  • ¹H NMR (DMSO-d₆):

    • δ 8.2 ppm (s, 1H): Hydrazone CH=N.

    • δ 7.6–7.8 ppm (m, 4H): Aromatic protons of 4-chlorobenzenesulfonyl.

    • δ 6.4–7.2 ppm (m, 3H): Furan ring protons.

    • δ 3.4–3.8 ppm (m, 4H): Piperidine ring CH₂ groups .

Applications and Future Directions

Research Recommendations

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

  • In Vitro Screening: Prioritize antimicrobial assays against Staphylococcus aureus and Candida albicans.

  • Crystallography: Obtain single-crystal X-ray data to confirm stereochemistry and packing interactions.

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